1-Bromohexadecane-16,16,16-d3
Overview
Description
1-Bromohexadecane-16,16,16-d3, also known as Cetyl bromide-16,16,16-d3 or Hexadecyl bromide-16,16,16-d3, is a deuterium-labeled compound with the molecular formula CD3(CH2)14CH2Br. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
1-Bromohexadecane-16,16,16-d3 is a deuterium-labeled compound Deuterium-labeled compounds are generally used as tracers in scientific research and drug development .
Mode of Action
Deuterium-labeled compounds are known to interact with their targets in a similar manner as their non-deuterated counterparts . The presence of deuterium can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Deuterium-labeled compounds are often used to trace the metabolic pathways of their non-deuterated counterparts .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic profiles . This can include changes in absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of drugs and their interactions with biological systems .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the behavior of deuterium-labeled compounds .
Biochemical Analysis
Biochemical Properties
1-Bromohexadecane-16,16,16-d3 plays a crucial role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. The compound interacts with various enzymes and proteins, serving as a substrate or inhibitor in different biochemical processes. For instance, it can be used to trace metabolic pathways by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This allows researchers to quantify and analyze the pharmacokinetic and metabolic profiles of drugs. The deuterium substitution in this compound can affect the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s deuterium labeling allows for precise tracking and quantification within cells, making it an essential tool for studying cellular dynamics. It has been observed that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, the compound’s interaction with cell signaling pathways can modulate cellular responses to external stimuli, influencing cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The deuterium atoms in the compound can form stronger bonds with enzymes and proteins, leading to changes in enzyme activity and stability . This can result in either inhibition or activation of specific enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, with a melting point of 16-18°C and a boiling point of 190°C at 11 mmHg . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively trace metabolic pathways and provide valuable insights into pharmacokinetics and metabolism . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular function and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into metabolic flux and metabolite levels . Enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases, can interact with this compound, influencing its incorporation into metabolic pathways . This can lead to changes in the levels of specific metabolites and alterations in overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles . This distribution pattern can influence the compound’s localization and activity within cells, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through interactions with targeting sequences and binding proteins . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .
Preparation Methods
1-Bromohexadecane-16,16,16-d3 can be synthesized through several methods. One common synthetic route involves the bromination of hexadecane-16,16,16-d3. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial production methods for this compound involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .
Chemical Reactions Analysis
1-Bromohexadecane-16,16,16-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Reduction Reactions: The compound can be reduced to hexadecane-16,16,16-d3 using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids under specific conditions.
Scientific Research Applications
1-Bromohexadecane-16,16,16-d3 is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
1-Bromohexadecane-16,16,16-d3 can be compared with other similar compounds such as:
1-Bromohexadecane: The non-deuterated version of the compound, which lacks the isotopic labeling and is used in similar applications but without the benefits of deuterium labeling.
1-Bromotetradecane: A shorter-chain analog that exhibits similar chemical properties but with different physical characteristics due to the shorter carbon chain.
1-Bromododecane: Another shorter-chain analog used in similar applications but with distinct physical and chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced analytical capabilities in various research applications .
Properties
IUPAC Name |
16-bromo-1,1,1-trideuteriohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745670 | |
Record name | 1-Bromo(16,16,16-~2~H_3_)hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-40-4 | |
Record name | 1-Bromo(16,16,16-~2~H_3_)hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284474-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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